N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, chlorination, and amide formation. Starting from commercially available precursors, the process typically proceeds through a series of chemical reactions to yield the final product. Detailed synthetic routes can be found in relevant literature .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
Synthesis Process : N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide is synthesized through multiple steps, involving reactions like elimination, reduction, and bromization, starting from compounds like 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde (Bi, 2015).
Characterization Techniques : The synthesized compounds are characterized using techniques such as 1H NMR, 13C NMR, and MS, ensuring their structural integrity and purity (Bi, 2015).
Biological Activities
Antimicrobial Properties : Certain derivatives of benzofuran, like the one mentioned, have been studied for their antimicrobial activities against various bacterial strains. This indicates a potential for developing new antimicrobial agents (Sanjeeva et al., 2021).
Antituberculosis Activity : Benzofuran compounds have been investigated for their antituberculosis properties, showing promise in the development of new treatments for this disease (Thorat et al., 2016).
Anticonvulsant Agent : Studies have explored the use of benzofuran-acetamide derivatives as potential anticonvulsant agents, showing efficacy in models like maximal electroshock induced seizures in mice (Shakya et al., 2016).
Cancer Treatment : Research into the derivatives of benzofuran includes exploring their potential as cancer treatment agents. Some studies have shown that certain benzofuran compounds can induce cellular death and inhibit cancer cell growth (Theoclitou et al., 2011).
Mechanism of Action
Target of Action
The compound N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2, or Sodium-Glucose Transporter 2, is a protein that facilitates glucose reabsorption in the kidney. Inhibitors of SGLT2 are used in the treatment of type 2 diabetes .
Mode of Action
This blockage prevents the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .
Biochemical Pathways
The compound is part of the biochemical pathway involved in the synthesis of SGLT2 inhibitors. These inhibitors affect the renal glucose reabsorption pathway. By inhibiting SGLT2, they prevent glucose reabsorption in the proximal tubule of the kidney, leading to excretion of glucose in the urine and a subsequent decrease in blood glucose levels .
Result of Action
The result of the action of the final SGLT2 inhibitor would be a decrease in blood glucose levels. This is beneficial for the management of type 2 diabetes, as it helps to control hyperglycemia, a key symptom of the disease .
Properties
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO3/c1-13-4-2-3-5-17(13)23(28)26-20-18-12-15(24)8-11-19(18)29-22(20)21(27)14-6-9-16(25)10-7-14/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVOYXCSFDRONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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